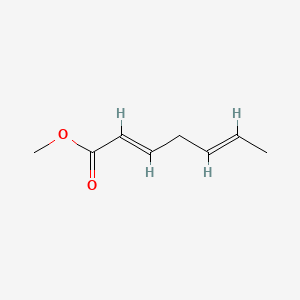

Methyl (2E,5E)-hepta-2,5-dienoate

Description

Structure

3D Structure

Properties

CAS No. |

32793-93-4 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

methyl (2E,5E)-hepta-2,5-dienoate |

InChI |

InChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h3-4,6-7H,5H2,1-2H3/b4-3+,7-6+ |

InChI Key |

AEKZTVSCWKESCZ-FZWLCVONSA-N |

Isomeric SMILES |

C/C=C/C/C=C/C(=O)OC |

Canonical SMILES |

CC=CCC=CC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2e,5e Hepta 2,5 Dienoate

Retrosynthetic Analysis of Methyl (2E,5E)-hepta-2,5-dienoate

A retrosynthetic analysis of this compound suggests several potential disconnection points. A primary disconnection across the C4-C5 bond points to a coupling of a three-carbon (C1-C3) and a four-carbon (C4-C7) fragment. This approach is common in the synthesis of conjugated dienes.

Another logical disconnection is at the C2-C3 double bond, which could be formed via a Wittig or Horner-Wadsworth-Emmons (HWE) reaction. This would involve a C2 phosphorus ylide and a C5 aldehyde. The HWE reaction is particularly useful for generating (E)-alkenes with high selectivity.

A third disconnection strategy could involve breaking the C5-C6 double bond. This would lead to a five-carbon α,β-unsaturated ester and a two-carbon fragment.

Stereoselective and Stereospecific Approaches to this compound

Achieving the desired (2E,5E) stereochemistry is a critical challenge in the synthesis of this molecule. This necessitates the use of stereoselective or stereospecific reactions.

While specific diastereoselective syntheses for this compound are not extensively documented in the literature, general methodologies for the synthesis of (E,E)-dienes can be applied. One such method is the Julia-Kocienski olefination, which is known to provide good E-selectivity.

Another approach involves the use of sulfone chemistry. For instance, the Ramberg-Bäcklund reaction can be employed to form the C5-C6 double bond with a degree of stereocontrol.

Enantioselective syntheses would be relevant if the molecule contained a chiral center. Since this compound is achiral, enantioselective synthesis is not applicable in this context.

Convergent and Linear Synthetic Strategies for this compound

Both convergent and linear strategies can be devised for the synthesis of this compound.

A linear synthesis might start from a simple precursor, such as crotonaldehyde (B89634), and sequentially add the remaining carbon atoms. For example, a Wittig reaction with a C1 ylide could be followed by chain extension and a second olefination to form the C5-C6 double bond.

A convergent synthesis would involve the preparation of two larger fragments that are then coupled together. For instance, a C1-C4 fragment containing the ester functionality and a C5-C7 fragment could be coupled via a Suzuki or Stille reaction. This approach is generally more efficient for more complex molecules.

Novel Catalytic Methods in this compound Synthesis

Modern catalytic methods offer powerful tools for the stereoselective synthesis of dienes.

Transition metal catalysis, particularly with palladium, ruthenium, and rhodium, has been widely used for the synthesis of conjugated dienes.

A potential route to this compound could involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This could involve the reaction of a (E)-2-bromopropenoate with a (E)-1-propenylboronic acid derivative.

Another catalytic approach is olefin metathesis. A cross-metathesis reaction between methyl acrylate (B77674) and 2,5-heptadiene, catalyzed by a ruthenium catalyst like the Grubbs catalyst, could potentially yield the desired product. The stereochemical outcome would depend on the catalyst and reaction conditions.

| Reaction Type | Catalyst/Reagent | Key Features | Potential Application |

| Horner-Wadsworth-Emmons | Phosphonate ylide, base | High (E)-selectivity for α,β-unsaturated esters | Formation of the C2-C3 double bond |

| Suzuki-Miyaura Coupling | Palladium catalyst, base | Stereospecific coupling of vinyl halides/triflates with vinylboronic acids | Coupling of C1-C4 and C5-C7 fragments |

| Olefin Metathesis | Grubbs or Hoveyda-Grubbs catalyst | Formation of new double bonds | Cross-metathesis to form the diene system |

Organocatalytic Approaches for this compound

Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and for the construction of complex molecular architectures. nih.govyoutube.com For the synthesis of this compound, organocatalysis offers pathways that avoid the use of metal catalysts, which can be advantageous in terms of cost and toxicity. youtube.com

One plausible organocatalytic route involves the reaction of an α,β-unsaturated aldehyde with an appropriate alcohol, catalyzed by an N-Heterocyclic Carbene (NHC). nih.gov For instance, the esterification of crotonaldehyde with methanol (B129727) could be a key step. The mechanism typically starts with the NHC catalyst reacting with the aldehyde to form a Breslow intermediate, which then undergoes transformation and reacts with the alcohol to yield the ester product. nih.gov A variety of substrates can be used, offering a broad scope for this method. nih.gov

Another approach is the asymmetric 1,6-conjugate addition of aldehydes to dienic sulfones, which can produce highly functionalized dienes that could serve as precursors to the target molecule. maynoothuniversity.ie These reactions can achieve high yields and enantioselectivities. maynoothuniversity.ie

Table 1: Examples of Organocatalytic Reactions for Ester and Diene Synthesis

| Catalyst Type | Reactants | Product Type | Key Features |

| N-Heterocyclic Carbene (NHC) | α,β-Unsaturated aldehyde, Alcohol | Ester | Metal-free, mild conditions, wide substrate scope. nih.gov |

| Chiral Phosphoric Acid | Racemic propargylic alcohol, Nucleophile | Chiral allene | Enantioselective synthesis of complex structures. researchgate.net |

| Chiral Amine | Aldehyde, Dienophile | Cycloadduct | Asymmetric Diels-Alder reactions, high enantioselectivity. youtube.com |

| Guanidine/Pd(0) | β,γ-alkynyl-α-imino ester, Pyrrolo[2,1-a]isoquinoline | C1-arylated product | Synergistic catalysis for constructing stereogenic centers. researchgate.net |

Photoredox Catalysis in this compound Synthesis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. researchgate.netresearchgate.netnumberanalytics.com This strategy can be applied to the synthesis of conjugated dienes and for C-C bond formation, relevant to the structure of this compound.

A potential strategy involves the photoredox-catalyzed coupling of suitable precursors. For example, a visible-light-induced reductive coupling between an allylic carbonate and a vinyl triflate can produce 1,4-dienes with controlled stereochemistry. researchgate.net The stereoselectivity of such cross-electrophile couplings can often be tuned by selecting an appropriate photocatalyst. researchgate.net

Furthermore, photoredox catalysis can facilitate the 1,4-conjugate addition of radicals to electron-deficient olefins. nih.gov This could be envisioned for the construction of the heptadienoate backbone. For instance, the decarboxylative addition of N-substituted acetic acids to olefins under visible light irradiation provides a method for C-C bond formation. nih.gov While not a direct synthesis of the target molecule, this highlights the potential of photoredox catalysis in forming the necessary carbon framework.

Recent advancements have also demonstrated the use of semiconductor materials like TiO2 as heterogeneous photoredox catalysts, which can be easily removed from the reaction mixture, simplifying product purification. nih.gov

Table 2: Applications of Photoredox Catalysis in Organic Synthesis

| Photocatalyst | Reaction Type | Substrates | Key Outcomes |

| Iridium or Ruthenium complexes | Reductive Coupling | Allylic carbonates, Vinyl triflates | Stereodivergent synthesis of 1,4-dienes. researchgate.net |

| Not specified | Conjugate Addition | N-substituted acetic acids, Electron-deficient olefins | C-C bond formation via decarboxylation. nih.gov |

| [Cu(bphen)(XantPhos)]BF4 | (E) -> (Z) Isomerization | α,β-Unsaturated esters | Stereochemical control of double bonds. rsc.org |

| Pd(OAc)2 / Ru(bpy)3Cl2 | C-H Arylation | 2,6-diphenylpyrimidine-5-carboxylates | Late-stage functionalization of complex molecules. researchgate.netmdpi.com |

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tarosdiscovery.com The synthesis of this compound can be made more environmentally friendly through solvent-free methods, biocatalysis, and flow chemistry.

Solvent-Free Synthesis of this compound

Solvent-free synthesis offers significant environmental benefits by reducing waste and avoiding the use of potentially toxic and volatile organic compounds. Lipase-catalyzed reactions are particularly well-suited for solvent-free conditions. nih.govfrontiersin.org

The synthesis of various esters, including flavor esters and biolubricants, has been successfully demonstrated in solvent-free systems using immobilized or liquid lipases. nih.govnih.gov For example, the transesterification of vinyl esters with alcohols can be efficiently catalyzed by immobilized lipases without a solvent, achieving high conversion rates. nih.gov Similarly, the direct esterification of fatty acids and alcohols can be performed under solvent-free conditions, with studies showing high yields for the synthesis of diacylglycerols. frontiersin.orgresearchgate.net A plausible solvent-free route to this compound would involve the direct esterification of (2E,5E)-hepta-2,5-dienoic acid with methanol, catalyzed by a suitable lipase (B570770).

Biocatalytic Synthesis of this compound

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and mild reaction conditions, aligning with green chemistry principles. mdpi.com Lipases are a versatile class of enzymes widely used for the synthesis of esters. nih.govnih.gov

The biocatalytic synthesis of this compound could be achieved through the lipase-catalyzed esterification of (2E,5E)-hepta-2,5-dienoic acid with methanol. Studies on the enzymatic esterification of various fatty acids, including unsaturated ones, have shown high conversion rates. nih.govnih.gov For instance, lipases from Yarrowia lipolytica have been used as a low-cost biocatalyst for the esterification of oleic, linoleic, stearic, and palmitic acids with ethanol (B145695), achieving conversions above 85%. nih.govnih.gov The choice of enzyme can be critical; for example, Aspergillus terreus lipase has shown selectivity for saturated over unsaturated fatty acids, a factor to consider when designing a synthesis for a di-unsaturated ester. scispace.com

Table 3: Examples of Biocatalytic Ester Synthesis

| Enzyme Source | Substrates | Key Findings |

| Yarrowia lipolytica | Oleic acid, Ethanol | >85% conversion in 24h, reusable catalyst. nih.govnih.gov |

| Immobilized Rhizopus oryzae | Vinyl butyrate, Methanol | 70.42% molar conversion in 14h under solvent-free conditions. nih.gov |

| Candida antarctica lipase B (Novozym® 435) | 2-ethylhexanol, 2-methylhexanoic acid | 99% conversion at 80°C in a solvent-free medium. mdpi.com |

| Aspergillus terreus | Stearic acid, Sorbitol | 94% conversion to sorbitol monostearate in 12h. scispace.com |

Flow Chemistry Applications for this compound Production

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers numerous advantages including enhanced safety, better process control, and easier scalability. tarosdiscovery.commdpi.comnih.gov These benefits make it an attractive approach for the industrial production of chemicals like this compound.

The continuous production of fatty acid methyl esters (FAMEs), a major component of biodiesel, is a well-established application of flow chemistry. aimspress.com Transesterification reactions of oils with methanol are often carried out in microchannel reactors, allowing for rapid reaction times and high yields. aimspress.com A similar setup could be envisioned for the synthesis of the target molecule.

Flow chemistry is not limited to transesterification. Multi-step syntheses of complex organic molecules, including active pharmaceutical ingredients, have been successfully performed in continuous flow systems. nih.gov This includes reactions that are hazardous in batch, such as nitrations and halogenations. amt.uk A continuous flow process for this compound could involve the in-flow generation of a reactive intermediate followed by its reaction with a second component in a subsequent reactor module. For example, a continuous flow approach has been developed for the synthesis of α-trifluoromethylthiolated esters and amides from carboxylic acids, demonstrating the potential for multi-step telescoped reactions. acs.org

Chemical Reactivity and Transformation of Methyl 2e,5e Hepta 2,5 Dienoate

Pericyclic Reactions of Methyl (2E,5E)-hepta-2,5-dienoate

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a fundamental class of transformations in organic chemistry. The conjugated diene and olefinic systems within this compound theoretically predispose it to various pericyclic reactions. However, specific experimental or computational studies on this compound are not available in the current body of scientific literature.

Diels-Alder Cycloadditions with this compound

The Diels-Alder reaction is a powerful [4+2] cycloaddition used for the synthesis of six-membered rings. In the context of this compound, the conjugated diene system could potentially react with a variety of dienophiles. The stereochemistry of the dienophile and the diene would be expected to influence the stereochemical outcome of the resulting cyclohexene (B86901) derivatives. Despite the synthetic potential, no studies have been published that utilize this compound as a diene in Diels-Alder reactions. Consequently, there are no available data on reaction conditions, yields, or the stereoselectivity of any such cycloadditions.

[3+2] Cycloadditions and Related Transformations of this compound

The carbon-carbon double bonds in this compound could also serve as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles, leading to the formation of five-membered heterocyclic rings. This class of reactions is valuable for the synthesis of a wide range of nitrogen- and oxygen-containing heterocycles. However, a thorough review of chemical literature reveals no documented instances of this compound undergoing [3+2] cycloadditions or related transformations.

Sigmatropic Rearrangements

Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. The extended conjugation in this compound could theoretically facilitate sigmatropic shifts, such as-hydride shifts, or potentially undergo Cope or Claisen-type rearrangements if appropriately substituted precursors were formed. These rearrangements are typically governed by the principles of orbital symmetry. Nevertheless, there are no specific reports of sigmatropic rearrangements involving this compound in the available scientific literature.

Olefin Metathesis Reactions with this compound

Olefin metathesis has emerged as a versatile tool in organic synthesis for the formation of carbon-carbon double bonds. The two double bonds in this compound make it a potential substrate for various metathesis reactions.

Ring-Closing Metathesis (RCM) Precursors

To undergo ring-closing metathesis, a diene must be part of a single molecule that can form a cyclic structure. This compound itself is an acyclic diene and would not undergo RCM directly. However, it could, in principle, be elaborated into a precursor for RCM. For instance, functionalization of the methyl ester and the terminal methyl group with another olefinic moiety could create a suitable diene for a subsequent RCM reaction to form a macrocycle. There are, however, no published reports of such a synthetic strategy or the use of this compound as an RCM precursor.

Cross-Metathesis (CM) Partners

Cross-metathesis involves the reaction of two different olefins. This compound could potentially act as a partner in cross-metathesis reactions. The reactivity of its two distinct double bonds—one conjugated to the ester and the other an unconjugated terminal olefin—would likely differ, potentially allowing for selective transformations. This could provide a pathway for the introduction of new functional groups. Despite this potential, no studies have been found that document the use of this compound as a substrate in cross-metathesis reactions. Therefore, there is no data on its reactivity, selectivity, or the types of products that could be formed.

Reduction and Oxidation Pathways of this compound

The reactivity of this compound is characterized by the presence of two carbon-carbon double bonds in conjugation and an ester functional group. These structural features allow for a variety of reduction and oxidation reactions, enabling the selective transformation of this molecule.

Selective Hydrogenation of Double Bonds

The selective hydrogenation of the double bonds in this compound is a process of significant chemical interest, as the molecule contains two distinct olefinic sites: one conjugated with the ester group (C2=C3) and one isolated (C5=C6). The differing electronic nature of these double bonds allows for potential selectivity in their reduction.

Conjugated dienes, such as the system present in this compound, possess a lower ground-state energy compared to isolated dienes due to the delocalization of π-electrons. youtube.com This inherent stability influences the heats of hydrogenation, with conjugated systems releasing less energy upon reduction than their non-conjugated counterparts. youtube.com

Catalytic hydrogenation offers a route to selectively reduce one or both double bonds. The choice of catalyst and reaction conditions is crucial for achieving the desired outcome. For instance, certain catalysts are known to favor the hydrogenation of less substituted or more sterically accessible double bonds. In the case of penta-1,3-diene, a related conjugated diene, catalysts like molybdenum sulfide (B99878) (MoS₂), zinc oxide (ZnO), chromium oxide (Cr₂O₃), and cobalt(II,III) oxide (Co₃O₄) have been studied. rsc.org Notably, ZnO has been shown to exhibit high selectivity for the hydrogenation of the internal double bond. rsc.org

Lindlar's catalyst, typically used for the selective reduction of alkynes to cis-alkenes, has also been employed for the chemoselective hydrogenation of alkenes in the presence of other reducible functional groups. nih.gov This suggests that with careful catalyst selection, it may be possible to selectively reduce one of the double bonds in this compound while leaving the other intact. For example, catalysts such as those offered by Shell Catalysts & Technologies for C2-C5 hydrogenation are designed for high selectivity in complex olefin streams. shell.com

The following table summarizes potential catalysts and their general selectivity in diene hydrogenation:

| Catalyst System | General Selectivity | Potential Outcome with this compound |

| Palladium on Carbon (Pd/C) | General hydrogenation of double bonds | Reduction of both C=C bonds |

| Lindlar's Catalyst (Pd/CaCO₃/PbO) | Selective hydrogenation of alkynes to alkenes; can show selectivity in dienes | Potential for selective hydrogenation of one double bond |

| Zinc Oxide (ZnO) | Selective hydrogenation of internal double bonds in some dienes rsc.org | Potential for selective hydrogenation of the C5=C6 double bond |

| Rhodium on Alumina (Rh-Al₂O₃) | Selective hydrogenation of alkenes in the presence of certain functional groups nih.gov | Potential for selective hydrogenation |

Oxidative Cleavage Reactions

Oxidative cleavage of the carbon-carbon double bonds in this compound can be achieved using strong oxidizing agents, most notably ozone (O₃). libretexts.orglibretexts.org This reaction, known as ozonolysis, results in the scission of the double bonds and the formation of carbonyl-containing fragments. The nature of the final products depends on the workup conditions employed after the initial reaction with ozone. masterorganicchemistry.com

The ozonolysis reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable ozonide intermediate. jove.com Subsequent treatment of this ozonide determines the oxidation state of the resulting products.

Reductive Workup:

A reductive workup, typically using dimethyl sulfide (DMS) or zinc and water, cleaves the ozonide to yield aldehydes and ketones. masterorganicchemistry.com For this compound, ozonolysis with a reductive workup would be expected to cleave both double bonds, yielding a mixture of smaller carbonyl compounds.

Oxidative Workup:

An oxidative workup, commonly employing hydrogen peroxide (H₂O₂), also cleaves the ozonide but oxidizes any initially formed aldehydes to carboxylic acids. masterorganicchemistry.com Ketones, being resistant to further oxidation under these conditions, remain unchanged.

The expected products from the ozonolysis of this compound under different workup conditions are detailed below:

| Reagents | Expected Products |

| 1. O₃, CH₂Cl₂; 2. (CH₃)₂S (Reductive Workup) | Methyl 2-oxopropanoate, Malonaldehyde, Acetaldehyde |

| 1. O₃, CH₂Cl₂; 2. H₂O₂ (Oxidative Workup) | Methyl 2-oxopropanoate, Malonic acid, Acetic acid |

Potassium permanganate (B83412) (KMnO₄) under hot, acidic conditions can also be used for oxidative cleavage, typically leading to carboxylic acids and ketones. youtube.com

Functional Group Interconversions of the Ester Moiety in this compound

The ester functional group in this compound is a key site for chemical transformations, allowing for its conversion into other important functional groups such as carboxylic acids, alcohols, and aldehydes.

Hydrolysis to the Corresponding Carboxylic Acid

The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, (2E,5E)-hepta-2,5-dienoic acid, can be accomplished under either acidic or basic conditions. chemguide.co.uk

Acid-Catalyzed Hydrolysis:

This reaction is typically carried out by heating the ester with water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.uk The reaction is reversible, and to drive it to completion, an excess of water is used. commonorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. masterorganicchemistry.com The reaction yields the carboxylate salt of the acid, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. masterorganicchemistry.com This method is often preferred due to its irreversible nature and the ease of separating the products. chemguide.co.uk

| Condition | Reagents | Product |

| Acidic | H₂O, H₂SO₄ (cat.), heat | (2E,5E)-hepta-2,5-dienoic acid |

| Basic | 1. NaOH (aq), heat; 2. H₃O⁺ | (2E,5E)-hepta-2,5-dienoic acid |

Reduction to Alcohols or Aldehydes

The ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions employed.

Reduction to Alcohols:

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. libretexts.orgbyjus.com This reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition of hydride. ucalgary.ca The reduction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. byjus.com In the case of this compound, this would yield (2E,5E)-hepta-2,5-dien-1-ol. It is important to note that LiAlH₄ can also reduce the carbon-carbon double bonds if they are in conjugation with the carbonyl group. byjus.com

Reduction to Aldehydes:

The partial reduction of an ester to an aldehyde requires a less reactive and more selective reducing agent. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this transformation, particularly at low temperatures (e.g., -78 °C). masterorganicchemistry.comadichemistry.com DIBAL-H is a bulky reducing agent that can selectively reduce esters to aldehydes, stopping the reaction at that stage. masterorganicchemistry.com This method has been shown to be effective for α,β-unsaturated esters. elsevierpure.comresearchgate.net Applying this to this compound would be expected to produce (2E,5E)-hepta-2,5-dienal.

| Desired Product | Reagent | Typical Conditions |

| (2E,5E)-hepta-2,5-dien-1-ol | Lithium aluminum hydride (LiAlH₄) | 1. THF or Et₂O; 2. H₃O⁺ workup |

| (2E,5E)-hepta-2,5-dienal | Diisobutylaluminium hydride (DIBAL-H) | Toluene or Hexane, -78 °C |

Polymerization Mechanisms Involving this compound

As a conjugated diene, this compound has the potential to undergo polymerization to form long-chain polymers. libretexts.orgidc-online.com The polymerization of conjugated dienes is a fundamentally important process, as it is the basis for the production of both natural and synthetic rubbers. openstax.org

The polymerization of conjugated dienes like 1,3-butadiene (B125203) typically proceeds via a 1,4-addition mechanism, where the growing polymer chain adds to the first and fourth carbons of the diene monomer. unizin.org This results in the formation of a new double bond between the second and third carbons of the original diene unit within the polymer backbone. unizin.org This process can be initiated by radical, anionic, or cationic initiators.

Given the structure of this compound, it can be envisioned to undergo a similar 1,4-polymerization across the conjugated diene system. The presence of the ester group would result in a functionalized polymer with repeating units containing this moiety. Such polymers could have unique properties and potential applications in materials science.

The stereochemistry of the double bonds in the resulting polymer (cis or trans) can be influenced by the choice of catalyst and polymerization conditions. openstax.org Modern stereospecific polymerization catalysts, often based on organometallic complexes, allow for precise control over the polymer's microstructure and, consequently, its physical properties. acs.org

The polymerization of this compound could potentially be initiated by various mechanisms:

Radical Polymerization: Initiated by a radical species, this mechanism would involve the addition of the radical to the diene system, generating a new radical that can then propagate the polymer chain.

Anionic Polymerization: Initiated by a potent nucleophile, this method can produce polymers with well-defined molecular weights and low dispersity.

Cationic Polymerization: Initiated by a strong acid, this mechanism involves a carbocationic intermediate that propagates the polymerization.

The resulting polymer would feature the ester group as a pendant functionality, which could be further modified through chemical reactions, such as hydrolysis or reduction, to create new polymeric materials with tailored properties.

Radical Polymerization of this compound

There is no published research on the radical polymerization of this compound. Consequently, no data is available on the initiators, reaction conditions, kinetics, or the properties of any resulting polymer.

Coordination Polymerization of this compound

Similarly, the scientific literature contains no studies on the coordination polymerization of this monomer. There is no information regarding the use of Ziegler-Natta catalysts or any other transition metal complexes to polymerize this compound.

Controlled/Living Polymerization Techniques

No research has been documented on the application of controlled or living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, or living anionic or cationic polymerization, to this compound.

Spectroscopic and Structural Characterization of Methyl 2e,5e Hepta 2,5 Dienoate Advanced Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of Methyl (2E,5E)-hepta-2,5-dienoate

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in chemical analysis. While one-dimensional (1D) NMR provides fundamental information about the chemical environment of magnetically active nuclei, two-dimensional (2D) NMR techniques offer deeper insights into the connectivity and spatial relationships between atoms within a molecule.

2D NMR Techniques for Elucidating Structure and Conformation of this compound (COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the stereochemistry and conformation of this compound. uoc.gr

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons, confirming the connectivity of the carbon backbone. For instance, the olefinic proton at C2 would show a correlation with the olefinic proton at C3, and the C5 proton would correlate with both the C6 proton and the protons of the C4 methylene (B1212753) group.

Heteronuclear Single Quantum Coherence (HMQC) or Heteronuclear Single Quantum Correlation (HSQC): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the ¹³C signals based on their attached, and usually more easily assigned, protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing crucial information about the molecule's conformation and stereochemistry. For this compound, NOESY can confirm the E (trans) configuration of the double bonds. For the C2=C3 double bond, a NOESY correlation would be expected between the C2-H and the C4-H₂ protons, which would be absent in the Z isomer. Similarly, for the C5=C6 double bond, a correlation between the C5-H and the C7-H₃ protons would confirm the E configuration.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (¹H) | HMQC/HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | Key NOESY Correlations (¹H) |

| H2 | H3 | C2 | C1, C4 | H4 |

| H3 | H2, H4 | C3 | C1, C5 | H5 |

| H4 | H3, H5 | C4 | C2, C6 | H2, H6 |

| H5 | H4, H6 | C5 | C3, C7 | H3, H7 |

| H6 | H5, H7 | C6 | C4, C=O | H4 |

| H7 | H6 | C7 | C5 | H5 |

| OCH₃ | - | OCH₃ | C1 | - |

Solid-State NMR Studies of this compound in Crystalline or Amorphous States

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can provide insights into the structure and dynamics of molecules in their solid form, be it crystalline or amorphous. researchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. researchgate.net

For this compound, ssNMR could reveal the presence of different polymorphs (different crystalline forms) or distinguish between crystalline and amorphous phases. Differences in the chemical shifts observed in the solid state compared to the solution state can indicate the effects of intermolecular interactions and crystal packing on the electronic environment of the nuclei. Furthermore, ssNMR can be used to study the orientation of the ester group and the conformation of the dienyl chain within the solid matrix. researchgate.net

Dynamic NMR Studies for Rotational Barriers and Conformation

Dynamic NMR (DNMR) is a powerful technique used to study the rates of chemical exchange processes, such as bond rotations and conformational changes. nih.gov By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with these dynamic processes. researchgate.net

In the case of this compound, DNMR could be used to investigate the rotational barrier around the C4-C5 single bond. At low temperatures, the rotation around this bond might be slow enough on the NMR timescale to give rise to distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, leading to a coalescence of these signals into a time-averaged spectrum. By analyzing the line shapes at different temperatures, the activation energy for this rotation can be calculated. researchgate.net This information provides valuable insight into the flexibility of the molecule and the relative energies of its different conformations.

High-Resolution Mass Spectrometry (HRMS) in Mechanistic Studies of this compound Transformations

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. This is invaluable for identifying unknown compounds and for elucidating reaction mechanisms.

Fragmentation Pathways Analysis

In mass spectrometry, molecules are ionized and then fragmented. The pattern of fragmentation is characteristic of the molecule's structure. For this compound, electron ionization (EI) would likely lead to a series of fragmentation pathways. The molecular ion peak [M]⁺ would be observed at a high resolution corresponding to the exact mass of C₈H₁₂O₂.

Common fragmentation pathways for esters include:

Loss of the alkoxy group: Cleavage of the O-CH₃ bond would result in the loss of a methoxy (B1213986) radical (•OCH₃), leading to the formation of an acylium ion [M - 31]⁺.

McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.

Cleavage of the carbon chain: The dienyl chain can undergo various cleavages, leading to a series of smaller fragment ions.

Table 2: Predicted HRMS Fragmentation of this compound

| m/z (Nominal) | Proposed Fragment | Elemental Composition |

| 140 | [M]⁺ | C₈H₁₂O₂ |

| 109 | [M - OCH₃]⁺ | C₇H₉O |

| 81 | [M - COOCH₃]⁺ | C₆H₉ |

| 67 | [C₅H₇]⁺ | C₅H₇ |

| 53 | [C₄H₅]⁺ | C₄H₅ |

Ion Mobility Mass Spectrometry for Isomer Differentiation

Ion Mobility Mass Spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. researchgate.netpolyu.edu.hk This provides an additional dimension of separation to conventional mass spectrometry, making it particularly powerful for distinguishing between isomers that have the same mass-to-charge ratio. rsc.orgnih.govfrontiersin.org

For this compound, IM-MS would be an excellent tool to differentiate it from its geometric isomers, such as Methyl (2Z,5E)-hepta-2,5-dienoate, Methyl (2E,5Z)-hepta-2,5-dienoate, and Methyl (2Z,5Z)-hepta-2,5-dienoate. These isomers, while having identical masses, would exhibit different three-dimensional shapes. The more compact Z isomers would be expected to have smaller collision cross-sections (CCS) and therefore travel faster through the ion mobility cell compared to the more elongated E isomers. This difference in drift time allows for their separation and individual analysis.

Table 3: Conceptual Ion Mobility Separation of Methyl hepta-2,5-dienoate Isomers

| Isomer | Configuration | Expected Relative Shape | Expected Relative Drift Time |

| This compound | trans, trans | Most elongated | Longest |

| Methyl (2E,5Z)-hepta-2,5-dienoate | trans, cis | Intermediate | Intermediate |

| Methyl (2Z,5E)-hepta-2,5-dienoate | cis, trans | Intermediate | Intermediate |

| Methyl (2Z,5Z)-hepta-2,5-dienoate | cis, cis | Most compact | Shortest |

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis of this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of molecules like this compound. By analyzing the vibrational modes of the dienyl ester system, insights into the molecule's three-dimensional structure and flexibility can be obtained.

Characteristic Vibrational Modes of the Dienyl Ester System

The most prominent vibrational modes are associated with the C=O and C=C stretching frequencies. For α,β-unsaturated esters, the C=O stretching vibration typically appears in the region of 1715-1730 cm⁻¹ in the IR spectrum. The conjugation of the double bond with the carbonyl group leads to a lowering of the frequency compared to saturated esters (typically 1735-1750 cm⁻¹). The C=C stretching vibrations are expected in the 1600-1650 cm⁻¹ region. Given the presence of two double bonds, multiple peaks or a broad band in this region could be anticipated.

Raman spectroscopy is particularly sensitive to the vibrations of the carbon-carbon double bonds in the polyene chain, making it a complementary technique to IR spectroscopy. The C=C stretching modes in conjugated systems often give rise to strong Raman signals.

A predicted table of characteristic vibrational modes for this compound is presented below, based on established ranges for similar functional groups.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H stretch (alkenyl) | 3010-3100 | Medium | Medium |

| C-H stretch (alkyl) | 2850-3000 | Medium-Strong | Medium |

| C=O stretch (ester) | 1715-1730 | Strong | Weak |

| C=C stretch (diene) | 1600-1650 | Medium-Variable | Strong |

| C-O stretch (ester) | 1150-1300 | Strong | Weak |

| C-H bend (trans C=C) | 960-980 | Strong | Weak |

This table is predictive and based on data for analogous compounds. Actual experimental values may vary.

Overtone and Combination Band Analysis

In addition to the fundamental vibrational modes, weaker absorption bands known as overtones and combination bands can appear in the IR spectrum at higher frequencies. Overtones occur at approximately integer multiples of a fundamental frequency, while combination bands arise from the sum of two or more different fundamental frequencies.

The analysis of these bands, though often complex, can provide valuable information about anharmonicity in the molecular vibrations and can be particularly useful for conformational analysis. For a flexible molecule like this compound, different conformers may exhibit subtle shifts in their fundamental frequencies. These shifts can be amplified in the overtone and combination bands, potentially allowing for the identification and characterization of different conformational states present in a sample. However, without experimental data, a detailed analysis for this specific molecule remains speculative.

Electronic Spectroscopy (UV-Vis) and Chromophore Analysis of this compound

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems, which act as chromophores.

Electronic Transitions and Conjugation Effects

The dienyl ester system in this compound constitutes the primary chromophore responsible for absorption in the UV region. The presence of conjugated π-systems leads to electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which are lower in energy compared to isolated double bonds.

For conjugated dienes, the primary electronic transition is a π → π* transition. The wavelength of maximum absorption (λmax) is dependent on the extent of conjugation. While 1,3-butadiene (B125203) absorbs at 217 nm, increasing the length of the conjugated system shifts the λmax to longer wavelengths. In this compound, the conjugation between the C=C and C=O groups at one end of the molecule is the dominant factor determining its UV-Vis absorption. Based on data for similar conjugated esters, the λmax for this compound is expected to be in the range of 220-240 nm.

| Compound Type | Typical λmax (nm) |

| Isolated C=C | < 200 |

| Conjugated Diene | ~217 |

| α,β-Unsaturated Ester | 220-240 |

This table provides general ranges; the exact λmax for this compound would need to be determined experimentally.

Circular Dichroism (CD) for Chiral Derivatives

This compound itself is an achiral molecule and therefore will not exhibit a signal in circular dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful technique for studying chiral molecules.

However, if a chiral center were introduced into the molecule, for example, by enzymatic hydroxylation or by synthesis from a chiral precursor, the resulting derivative would be optically active and could be analyzed by CD spectroscopy. The CD spectrum would provide information about the stereochemistry of the molecule and could be used to determine the absolute configuration of the chiral center(s). The sign and magnitude of the Cotton effect in the CD spectrum are highly sensitive to the spatial arrangement of the chromophore and the chiral center. There are currently no publicly available studies on the CD spectroscopy of chiral derivatives of this compound.

X-ray Crystallography and Single Crystal Diffraction Studies of this compound Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires a single crystal of the compound of interest. While obtaining a suitable crystal of a relatively small and flexible molecule like this compound can be challenging, the preparation of crystalline derivatives is a common strategy.

There are no published crystal structures for this compound itself. However, the study of crystalline derivatives, such as those formed by introducing heavier atoms or functional groups that promote crystallization, could provide invaluable information. A successful single-crystal X-ray diffraction analysis would reveal precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the solid state. This data would be crucial for validating and refining computational models of its structure and for understanding how intermolecular forces influence its packing in a crystal lattice. The Cambridge Structural Database (CSD) contains a vast number of crystal structures for various organic compounds, including unsaturated esters, which could serve as a basis for comparison should a crystal structure of a this compound derivative become available.

Crystal Structure Elucidation

For a molecule like this compound, which possesses two stereocenters at its double bonds, crystallographic analysis would definitively confirm the (E,E)-configuration. It would also provide precise measurements for the geometry of the ester group and the dihedral angles along the seven-carbon chain.

Hypothetical Crystallographic Data Table:

In the absence of experimental data, a hypothetical table is presented below to illustrate the type of information that would be obtained from a successful crystal structure analysis. The values are purely illustrative and not based on experimental findings.

| Parameter | Hypothetical Value |

| Empirical Formula | C₈H₁₂O₂ |

| Formula Weight | 140.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 12.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 725.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.283 |

Intermolecular Interactions and Packing Arrangements

Given the structure of the molecule, the primary intermolecular interactions would likely be:

Van der Waals Forces: These would be the predominant forces, arising from temporary fluctuations in electron density along the hydrocarbon chain. The extended nature of the diene system would contribute to these dispersion forces.

Dipole-Dipole Interactions: The ester functional group introduces a permanent dipole moment. These interactions would lead to an ordered arrangement where the positive end of one molecule's dipole aligns with the negative end of a neighboring molecule's dipole.

Computational and Theoretical Studies on Methyl 2e,5e Hepta 2,5 Dienoate

Quantum Chemical Calculations of Electronic Structure and Reactivity of Methyl (2E,5E)-hepta-2,5-dienoate

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, such as its electron distribution, orbital energies, and reactivity.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For a molecule like this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be employed to determine its optimized geometry, vibrational frequencies, and electronic properties.

Key insights from DFT would include the distribution of electron density, with higher density expected around the electronegative oxygen atoms of the ester group and delocalization across the conjugated diene system. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting reactivity. The HOMO would likely be located along the C=C-C=C backbone, indicating its nucleophilic character, while the LUMO would be centered around the carbonyl group and the conjugated system, highlighting its electrophilic sites. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity.

A hypothetical table of DFT-calculated properties for this compound, based on typical values for similar unsaturated esters, is presented below.

Interactive Data Table: Hypothetical DFT-Calculated Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction (nucleophilicity). |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~2.0 D | Reflects the overall polarity of the molecule, arising from the ester group. |

Ab Initio Calculations for this compound (e.g., MP2, CCSD(T))

For higher accuracy in calculating energies and properties, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) could be applied. These methods, while more computationally expensive than DFT, provide a more rigorous treatment of electron correlation. They would be particularly useful for obtaining a precise energy profile for different conformers of this compound and for studying reaction mechanisms involving this molecule with high accuracy.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis would provide a chemically intuitive picture of the bonding and electronic interactions within this compound. This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.

For this molecule, NBO analysis would quantify the delocalization of electron density from the π-bonds of the diene system and the lone pairs of the ester oxygen atoms into adjacent antibonding orbitals. These interactions, known as hyperconjugation, are key to understanding the molecule's stability and conformational preferences. The analysis would likely reveal significant n → π* and π → π* interactions, indicative of the electron delocalization across the conjugated system and the ester group.

Interactive Data Table: Expected NBO Analysis Results for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Second-Order Perturbation Energy (E(2)) (kcal/mol) | Interaction Type |

| π(C2=C3) | π(C4=C5) | High | π-conjugation |

| π(C4=C5) | π(C2=C3) | High | π-conjugation |

| n(O, ester) | π(C1=O) | Moderate | Resonance in ester group |

| π(C2=C3) | π(C1=O) | Moderate | Conjugation with carbonyl |

Molecular Dynamics (MD) Simulations of this compound in Different Environments

Molecular Dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into its conformational flexibility, interactions with its environment, and transport properties.

Simulations in the gas phase would reveal the intrinsic flexibility of the molecule, showing how it samples different conformations in the absence of external influences. In solution , MD simulations using explicit solvent models (e.g., water, ethanol) would demonstrate how solvent molecules interact with the ester group and the hydrocarbon chain, influencing its conformational preferences and aggregation behavior. Such simulations would be crucial for understanding its behavior in biological or chemical systems.

Conformational Analysis and Energy Landscapes of this compound

Potential Energy Surface Scans

A detailed understanding of the conformational landscape can be achieved through Potential Energy Surface (PES) scans. This involves systematically rotating the dihedral angles of the single bonds in the molecule and calculating the energy at each step. For this compound, key dihedral angles for scanning would include the C3-C4 bond to explore the relative orientation of the two double bonds, and the bonds within the ester group to determine its preferred orientation relative to the conjugated system.

The resulting PES would map out the low-energy conformations (valleys) and the energy barriers between them (saddle points). It is expected that the most stable conformers will have a planar or near-planar arrangement of the conjugated diene system to maximize π-orbital overlap.

Interactive Data Table: Anticipated Relative Energies of Key Conformers of this compound

| Conformer Description | Dihedral Angle(s) | Relative Energy (kcal/mol) |

| s-trans (planar) | C2-C3-C4-C5 ≈ 180° | 0.0 (Reference) |

| s-cis (planar) | C2-C3-C4-C5 ≈ 0° | 2-4 |

| Gauche | C2-C3-C4-C5 ≈ 60° | 1-2 |

Torsional Angle Analysis

Torsional angle analysis is a fundamental computational method used to determine the conformational preferences and rotational energy barriers of a molecule. For this compound, several key rotatable bonds dictate its three-dimensional shape and, consequently, its physical and chemical properties. The most significant of these are the single bonds within the carbon backbone and the ester group.

A computational analysis, typically employing Density Functional Theory (DFT), would involve systematically rotating these bonds and calculating the corresponding change in potential energy. This process generates a potential energy surface that identifies the most stable (lowest energy) conformations and the energy required to transition between them.

Key Rotatable Bonds for Analysis:

C2-C(O): Rotation around the bond connecting the dienyl system to the carbonyl carbon.

C(O)-O: Rotation around the ester bond.

The results of such an analysis provide crucial insights into the molecule's flexibility and the predominant shapes it adopts in different environments.

Table 1: Illustrative Torsional Angle Analysis for the C4-C5 Bond in this compound. This table is a representative example of data that would be generated from a computational analysis.

| Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Conformation |

| 0° | 5.0 | Eclipsed (Syn-periplanar) |

| 60° | 0.5 | Gauche (Syn-clinal) |

| 120° | 3.5 | Eclipsed (Anti-clinal) |

| 180° | 0.0 | Anti (Anti-periplanar) |

Reaction Mechanism Elucidation through Computational Modeling for this compound Transformations

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, providing details that are often difficult to capture through experimental means alone. For a conjugated system like this compound, potential transformations could include cycloadditions, electrophilic additions, or nucleophilic conjugate additions.

Transition State Characterization

The transition state is the highest energy point along a reaction pathway, representing the critical barrier that must be overcome for a reaction to proceed. Characterizing this transient structure is a primary goal of reaction mechanism studies. Using quantum chemical methods, researchers can calculate the geometry and energy of the transition state. A key identifier of a true transition state structure is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

For a hypothetical Diels-Alder reaction involving this compound as the diene, computational analysis would identify the transition state for the concerted formation of the two new carbon-carbon bonds.

Table 2: Example of Calculated Properties for a Hypothetical Transition State. This table illustrates the kind of data generated when characterizing a transition state for a reaction involving the title compound.

| Property | Value | Description |

| Energy Barrier (kcal/mol) | 15.2 | The activation energy required to reach the transition state. |

| Imaginary Frequency (cm⁻¹) | -350.4i | The single negative frequency indicating a true saddle point on the potential energy surface. |

| Key Bond Distances (Å) | C1-C6: 2.21, C4-C5: 2.25 | The distances of the forming bonds in the transition state structure. |

Prediction of Spectroscopic Properties of this compound (NMR, IR, UV-Vis)

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data. researchgate.net Methods like DFT and Time-Dependent DFT (TD-DFT) are standard for these predictions. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into predicted ¹H and ¹³C NMR chemical shifts. These predictions are highly useful for assigning signals in experimental spectra.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. These computed frequencies help in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as C=O stretching, C=C stretching, and C-H bending.

UV-Vis Spectroscopy: TD-DFT is employed to calculate the energies of electronic transitions from the ground state to various excited states. researchgate.net This allows for the prediction of the absorption maxima (λ_max) in the UV-Vis spectrum, which correspond to π → π* transitions in conjugated systems like this compound.

Table 3: Predicted Spectroscopic Data for this compound. These values are illustrative and based on typical results from DFT/TD-DFT calculations for similar structures.

| Spectrum | Parameter | Predicted Value | Assignment |

| ¹H NMR | Chemical Shift (δ, ppm) | ~7.2 | H-3 |

| Chemical Shift (δ, ppm) | ~6.1 | H-2 | |

| Chemical Shift (δ, ppm) | ~5.8 | H-5, H-6 | |

| Chemical Shift (δ, ppm) | ~3.7 | OCH₃ | |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~167 | C=O |

| Chemical Shift (δ, ppm) | ~145 | C-3 | |

| Chemical Shift (δ, ppm) | ~125 | C-2 | |

| Chemical Shift (δ, ppm) | ~51 | OCH₃ | |

| IR | Wavenumber (cm⁻¹) | ~1720 | C=O Stretch |

| Wavenumber (cm⁻¹) | ~1640 | C=C Stretch | |

| Wavenumber (cm⁻¹) | ~970 | Trans C-H Bend | |

| UV-Vis | λ_max (nm) | ~235 | π → π* Transition |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of this compound

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used in drug design and materials science to correlate the chemical structure of compounds with a specific activity, such as biological potency or a physical property. jddtonline.infonih.govnih.govresearchgate.net For derivatives of this compound, a QSAR model could be developed to predict their potential as, for example, antifungal agents or fragrance components.

The process involves several steps:

Data Set Generation: A series of derivatives is synthesized, and their biological activity is measured experimentally.

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors is calculated. These can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

A successful QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent or effective compounds. nih.gov

Table 4: Illustrative Data for a QSAR Study on Hypothetical Derivatives. This table demonstrates the type of data used to build a QSAR model.

| Compound (Derivative) | LogP (Descriptor 1) | HOMO Energy (eV) (Descriptor 2) | Measured Activity (IC₅₀, µM) |

| Derivative 1 (-F) | 2.1 | -6.5 | 15.2 |

| Derivative 2 (-Cl) | 2.5 | -6.7 | 12.8 |

| Derivative 3 (-OH) | 1.5 | -6.2 | 25.5 |

| Derivative 4 (-CN) | 1.8 | -7.1 | 9.7 |

Natural Occurrence and Biosynthesis of Methyl 2e,5e Hepta 2,5 Dienoate if Applicable

Identification of Natural Sources and Organisms Producing Methyl (2E,5E)-hepta-2,5-dienoate

Information not available in scientific literature.

Enzymatic Pathways Involved in the Biosynthesis of this compound

Information not available in scientific literature.

Information not available in scientific literature.

Information not available in scientific literature.

Precursor Identification and Isotopic Labeling Studies in Biosynthesis of this compound

Information not available in scientific literature.

Genetic and Molecular Biology Aspects of Biosynthetic Enzymes for this compound

Information not available in scientific literature.

Ecological Role and Significance of this compound in Natural Systems

Information not available in scientific literature.

Applications of Methyl 2e,5e Hepta 2,5 Dienoate in Non Clinical Research and Materials Science

Methyl (2E,5E)-hepta-2,5-dienoate as a Building Block in Complex Organic Synthesis

The utility of conjugated dienes as versatile synthons in organic chemistry is well-established. Their ability to participate in a variety of carbon-carbon bond-forming reactions makes them valuable intermediates in the construction of complex molecular architectures.

While no specific instances of this compound being used as a key intermediate in the total synthesis of a complex natural product have been prominently documented, the conjugated diene motif is a common feature in many natural products. For instance, various pheromones, macrolides, and polyketides contain such structural units. The synthesis of these molecules often relies on the strategic introduction of a conjugated diene at a critical stage.

It is plausible that a compound like this compound could serve as a precursor in the synthesis of certain natural products. For example, the diene functionality could be elaborated through reactions such as hydroboration-oxidation to introduce hydroxyl groups, or through epoxidation to form epoxides, which are versatile intermediates for further transformations. The ester group also provides a handle for modifications, such as reduction to an alcohol or conversion to an amide.

The development of novel synthetic methodologies often involves exploring the reactivity of functionalized small molecules. While there are no methodologies explicitly based on this compound, its structure suggests potential for investigation in several areas.

The presence of two reactive double bonds makes it a candidate for metathesis reactions. For instance, ring-closing metathesis (RCM) of a more complex molecule containing the (2E,5E)-hepta-2,5-dienoate moiety could lead to the formation of macrocyclic structures, which are of significant interest in medicinal chemistry and materials science.

Furthermore, the conjugated system is susceptible to nucleophilic attack, particularly at the beta and delta positions. The development of stereoselective addition reactions to such systems is an ongoing area of research. Methodologies that could control the stereochemical outcome of additions to the diene system of this compound would be of considerable synthetic value.

Role of this compound in Polymer Chemistry and Materials Science

Conjugated dienes are fundamental monomers in the synthesis of a wide range of polymers with diverse properties. The polymerization of these monomers can proceed through various mechanisms, leading to materials with different microstructures and, consequently, different physical and chemical characteristics.

There is no specific mention in the scientific literature of the synthesis of specialty polymers directly from this compound. However, the polymerization of functionalized dienes is a known strategy to produce polymers with tailored properties. The methyl ester group in this compound could impart specific characteristics to a polymer, such as altered solubility, polarity, and potential for post-polymerization modification.

Hypothetically, the polymerization of this compound could lead to a polymer with pendant ester groups. These groups could be subsequently hydrolyzed to carboxylic acids, creating a functional polymer with potential applications as an ionomer, adhesive, or coating. The stereochemistry of the double bonds in the monomer could also influence the stereoregularity of the resulting polymer, affecting its crystallinity and mechanical properties.

Copolymerization is a powerful technique to create materials with a combination of properties from different monomers. While there are no documented examples of copolymers specifically containing this compound, it could potentially be copolymerized with other vinyl monomers, such as styrene, acrylates, or other dienes.

The incorporation of a functionalized diene like this compound into a polymer chain could introduce reactive sites for cross-linking or further functionalization. For instance, the double bonds remaining in the polymer backbone after 1,4-polymerization could be used for vulcanization, a process that enhances the elasticity and durability of rubber-like materials.

The development of advanced materials with tunable properties is a key area of materials science. The structure of this compound offers several handles for tuning material properties. As mentioned, the ester functionality could be modified post-polymerization to alter the polymer's polarity and reactivity.

Furthermore, the conjugated diene system itself is responsive to stimuli such as light and heat. Polymers containing this moiety might exhibit interesting optical or electronic properties. For example, they could be investigated for applications in responsive materials or as components in organic electronic devices, although this remains a speculative area without direct research on this specific compound.

Exploration of this compound as a Ligand or Precursor in Catalysis

The exploration of novel ligands is a cornerstone of advancement in catalysis, as the ligand sphere of a metal complex plays a critical role in determining its reactivity, selectivity, and stability. This compound presents an intriguing, yet underexplored, scaffold for ligand design. Its structure, featuring a conjugated diene system and an ester functionality, offers multiple potential coordination modes to a metal center. However, a review of the current scientific literature indicates a significant lack of research focused on the application of this specific compound in catalysis. This section, therefore, will provide a prospective analysis based on the known coordination chemistry of similar diene and ester-containing molecules to outline the potential for this compound in this field.

Design of Metal Complexes with this compound as a Ligand

The design of metal complexes with this compound would be predicated on the versatile coordination capabilities of its constituent functional groups. The conjugated diene can act as a four-electron donor, binding to a metal center in a η⁴-fashion. Alternatively, one of the double bonds could coordinate in a η²-fashion. The carbonyl oxygen of the ester group also presents a potential coordination site, allowing for chelation, which could enhance the stability of the resulting complex.

The synthesis of such complexes would likely involve the reaction of this compound with a suitable metal precursor under inert conditions. The choice of metal would be crucial in defining the potential catalytic applications. For instance, late transition metals like palladium, rhodium, and nickel are well-known for their catalytic activity in a variety of organic transformations involving unsaturated substrates.

Hypothetical Metal Complexes and Their Potential Structural Features

| Metal Precursor | Potential Coordination Mode | Expected Geometry | Potential Research Focus |

| Pd(dba)₂ (dba = dibenzylideneacetone) | η⁴-diene | Trigonal planar or tetrahedral | Cross-coupling reactions, telomerization |

| [Rh(CO)₂Cl]₂ | η⁴-diene, CO substitution | Square planar | Hydroformylation, hydrogenation |

| Ni(COD)₂ (COD = 1,5-cyclooctadiene) | η⁴-diene, COD displacement | Tetrahedral or square planar | Cycloaddition reactions, polymerization |

| Fe₂(CO)₉ | η⁴-diene | Trigonal bipyramidal | Cyclocarbonylation, isomerization |

This table is a hypothetical representation of potential metal complexes and is not based on published experimental data for this compound.

Characterization of these hypothetical complexes would rely on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the coordination mode of the ligand, Infrared (IR) spectroscopy to observe shifts in the carbonyl stretching frequency upon coordination, and X-ray crystallography to provide definitive structural information.

Evaluation of Catalytic Performance in Organic Transformations

The evaluation of the catalytic performance of metal complexes bearing the this compound ligand would be the subsequent logical step. The specific organic transformations to be investigated would be guided by the choice of the metal center and the known reactivity patterns of related complexes.

Potential Catalytic Applications and Expected Outcomes

| Catalytic Reaction | Metal Center | Role of this compound Ligand | Potential Advantages |

| Diels-Alder Cycloaddition | Lewis acidic metals (e.g., Al, Cu) | Coordination through the carbonyl oxygen to activate the dienophile. | Enhanced reactivity and stereoselectivity. |

| Heck Coupling | Palladium | As a spectator ligand, influencing the electronic properties of the palladium center. | Modulation of catalyst activity and stability. |

| Hydroformylation | Rhodium, Cobalt | The diene moiety could be the substrate, or the compound could act as a ligand to direct the reaction. | Control over regioselectivity (linear vs. branched aldehydes). |

| Polymerization | Nickel, Palladium | The diene could be polymerized, or the complex could catalyze the polymerization of other olefins. | Synthesis of new polymers with potentially unique properties. |

This table presents a speculative overview of potential catalytic applications and is not based on experimental results for this compound complexes.

For any of these potential applications, a systematic study would be required to optimize reaction conditions, including catalyst loading, temperature, pressure, and solvent. The scope of the reaction with respect to various substrates would also need to be investigated to determine the generality and limitations of the catalytic system.

Future Directions and Emerging Research Avenues for Methyl 2e,5e Hepta 2,5 Dienoate

Unexplored Synthetic Pathways for Methyl (2E,5E)-hepta-2,5-dienoate Derivatives

The exploration of novel synthetic routes to derivatives of this compound represents a significant opportunity for chemical innovation. Current literature does not detail extensive synthetic pathways for modifying this specific dienoate. Future research could focus on leveraging the reactivity of the conjugated diene and ester functionalities.

Potential areas of investigation include:

Diels-Alder Reactions: The conjugated diene system could serve as a diene in [4+2] cycloaddition reactions with various dienophiles. This would enable the creation of a wide array of cyclic and bicyclic structures, which could be further functionalized.

Michael Additions: The electron-withdrawing nature of the ester group activates the α,β-unsaturated system for conjugate additions. A variety of nucleophiles could be employed to introduce new substituents at the γ-position.

Epoxidation and Dihydroxylation: Selective oxidation of the double bonds could lead to the formation of epoxides and diols. These functional groups are versatile handles for further chemical transformations.

Cross-Coupling Reactions: Modern cross-coupling methodologies could be adapted to functionalize the carbon skeleton, introducing aryl, alkyl, or other groups to create a library of novel derivatives.

Potential for Advanced Functional Materials Derived from this compound

The linear, unsaturated structure of this compound provides a foundation for the development of new polymers and functional materials. The presence of two double bonds suggests its potential as a monomer or cross-linking agent.

Hypothetical applications in materials science include:

Polymer Synthesis: Radical or transition-metal-catalyzed polymerization could yield novel polyesters or polymers with pendant ester groups. The properties of these polymers, such as thermal stability and mechanical strength, would depend on the polymerization method and any comonomers used.

Biodegradable Polymers: The ester linkage introduces a potential site for hydrolytic degradation, opening the door to the design of biodegradable materials.

Coatings and Adhesives: The ability to form cross-linked networks could make derivatives of this compound suitable for use in coatings, adhesives, and resins.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The application of artificial intelligence (AI) and machine learning (ML) is becoming increasingly prevalent in chemical research. For a compound with limited existing data like this compound, these computational tools could be particularly valuable.

Potential AI and ML applications:

Reaction Prediction: AI algorithms could predict the outcomes of unexplored reactions, helping to prioritize synthetic routes for its derivatives. This can save significant time and resources in the lab.

Property Prediction: Machine learning models could be trained to predict the physicochemical and biological properties of hypothetical derivatives. This would allow for the in silico screening of large numbers of compounds for desired characteristics before their synthesis.

Retrosynthetic Analysis: AI-powered retrosynthesis tools could propose novel and efficient synthetic pathways to the parent compound and its derivatives.

Challenges and Opportunities in the Scalable Synthesis of this compound

The commercial availability of this compound appears limited, suggesting that challenges may exist in its large-scale synthesis. Overcoming these hurdles is crucial for enabling any future applications.

Key considerations for scalable synthesis:

Stereocontrol: Achieving high stereoselectivity for the (2E,5E) configuration is a primary challenge. The development of robust and cost-effective stereoselective catalysts or synthetic methods is essential.

Starting Material Availability: The choice of readily available and inexpensive starting materials will be a critical factor in the economic viability of any synthetic route.

Process Optimization: Optimization of reaction conditions, including solvent choice, temperature, and catalyst loading, will be necessary to maximize yield and minimize waste.

Purification: The development of efficient and scalable purification methods to isolate the desired isomer with high purity is a practical necessity.

Multidisciplinary Research Bridging this compound Chemistry with Other Scientific Fields

The unique structural features of this compound and its potential derivatives could be of interest to various scientific disciplines beyond synthetic chemistry.

Potential areas for multidisciplinary collaboration:

Chemical Biology: Derivatives of the compound could be designed as probes to study biological processes or as potential bioactive molecules. The conjugated system might be suitable for use in fluorescent labeling.

Agricultural Science: Certain esters are known to have applications as pheromones or plant growth regulators. Investigating the biological activity of this compound and its analogs in an agricultural context could be a fruitful area of research.

Food Chemistry: Esters are common components of natural flavors and fragrances. While the sensory properties of this specific compound are not well-documented, it could be a target for investigation in flavor and fragrance research.

Q & A

Q. What are the established synthetic routes for Methyl (2E,5E)-hepta-2,5-dienoate, and what experimental parameters ensure stereochemical fidelity?

this compound is synthesized via conjugate addition and regioselective iodolactonization. A key method involves lithium (S)-N-allyl-N-(α-methyl-p-methoxybenzyl)amide addition to the dienoate precursor, followed by decarboxylative coupling for chain elongation . Critical parameters include:

- Temperature control (e.g., −78°C for conjugate addition to prevent isomerization).

- Solvent selection (e.g., THF for lithium amide reactions).

- Stereochemical verification via chiral HPLC or NMR with chiral shift reagents.

Yield optimization requires monitoring intermediates by -NMR for regioselectivity (e.g., 95% purity at iodolactonization step) .

Q. How can structural elucidation of this compound derivatives be performed to confirm double-bond geometry?

- NMR Spectroscopy : -NMR coupling constants ( and ~15 Hz for trans configuration) and NOESY correlations (absence of cross-peaks between C2 and C5 protons) confirm E,E geometry .

- X-ray Crystallography : Used for absolute configuration assignment in complex derivatives (e.g., pseudodistomin E synthesis) .

- IR Spectroscopy : C=O stretching (~1740 cm) and C=C stretching (~1650 cm) bands validate ester and diene functionalities .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during asymmetric synthesis of this compound-based natural products?

Contradictions arise in stereocenter formation during steps like iodolactonization or decarboxylative coupling. Methodological solutions include:

- Tethering strategies : For controlled inversion at C(5) during iodide displacement (e.g., pseudodistomin E synthesis, 99% ee) .

- Computational modeling : DFT calculations to predict transition-state energies for competing stereochemical pathways.

- Chiral auxiliary screening : Testing alternative auxiliaries (e.g., Evans oxazolidinones) to improve enantioselectivity in conjugate additions.

Q. How can regioselectivity challenges in functionalizing this compound be addressed for targeted derivatization?

Regioselectivity issues occur in reactions like epoxidation or Diels-Alder cycloadditions. Approaches include:

- Directing groups : Installing temporary groups (e.g., boronate esters) to bias reactivity at specific double bonds .

- Catalytic control : Using Pd/Cu systems for allylation or cross-coupling (e.g., 28% yield in skipped diene synthesis via allylboration) .

- Solvent polarity modulation : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity at the less substituted diene.

Q. What thermodynamic data are critical for predicting the stability of this compound under reaction conditions?